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Compound of Interest

Compound Name: 3-Amino-4-methylbenzamide

Cat. No.: B093639 Get Quote

The benzamide framework, consisting of a benzene ring attached to a carboxamide group, is a

cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and capacity

for hydrogen bonding make it a versatile scaffold that can be readily modified to interact with a

wide array of biological targets.[2] From psychiatry to oncology, benzamide derivatives have

proven to be of immense therapeutic value.[1]

This guide focuses on 3-Amino-4-methylbenzamide (CAS: 19406-86-1), an organic

compound featuring a benzamide core substituted with an amino (-NH₂) group at the meta-

position and a methyl (-CH₃) group at the para-position relative to the amide.[3][4] While it

serves as a crucial intermediate in the synthesis of dyes and more complex pharmaceutical

compounds, its structure holds particular interest for understanding structure-activity

relationships (SAR), especially in the context of enzyme inhibition.[5][6][7]

As a Senior Application Scientist, my objective is to dissect the structural nuances of 3-Amino-
4-methylbenzamide by comparing it with its parent scaffold, key isomers, and synthetic

precursors. This analysis will illuminate how subtle changes in chemical structure—the position

or nature of a single functional group—can profoundly impact a molecule's physicochemical

properties and biological function. This guide is intended for researchers, scientists, and drug

development professionals seeking to leverage these principles in their own work.

Structural Comparison of 3-Amino-4-
methylbenzamide and Key Analogs
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The specific arrangement of the amino and methyl groups on the benzamide ring is critical to

the molecule's identity and function. To appreciate this, we will compare it against four related

compounds: the parent Benzamide scaffold, an isomer 4-Amino-3-methylbenzamide, its direct

synthetic precursor 4-Methyl-3-nitrobenzamide, and the foundational PARP inhibitor 3-

Aminobenzamide.

Caption: Molecular structures of 3-Amino-4-methylbenzamide and related compounds.

Comparative Analysis of Physicochemical
Properties
A molecule's physical properties are a direct manifestation of its structure. The introduction and

placement of functional groups alter intermolecular forces, polarity, and molecular weight,

which in turn dictate solubility, melting point, and lipophilicity (logP).

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

logP
Water
Solubility
(g/L)

3-Amino-4-

methylbenza

mide

C₈H₁₀N₂O 150.18[5] 127 - 131[6] -0.2[8] 39.8[8]

Benzamide C₇H₇NO 121.14 127 - 130 0.64 13

4-Methyl-3-

nitrobenzami

de

C₈H₈N₂O₃ 180.16[9] 178 - 181 1.3 Low

3-

Aminobenza

mide

C₇H₈N₂O 136.15 112 - 114 0.13 Soluble

Expert Insights:

Impact of the Amino Group: The presence of the amino group in 3-Amino-4-
methylbenzamide significantly increases its polarity compared to the parent benzamide.

This is evident in its negative logP value (-0.2) and high water solubility (39.8 g/L).[3][8] The
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amino group acts as both a hydrogen bond donor and acceptor, enhancing its interaction

with polar solvents like water.[3]

Amino vs. Nitro Group: Comparing 3-Amino-4-methylbenzamide to its nitro-precursor, 4-

Methyl-3-nitrobenzamide, reveals a stark contrast. The nitro group is a strong electron-

withdrawing group, making the molecule less polar and significantly less soluble in water.

The reduction of the nitro group to an amino group is a key transformation that dramatically

alters the compound's physicochemical profile, a common strategy in drug development to

improve aqueous solubility.[10]

Effect of the Methyl Group: The addition of the methyl group (comparing 3-Aminobenzamide

to 3-Amino-4-methylbenzamide) slightly increases the molecular weight and can subtly

influence crystal packing, leading to a higher melting point. Its primary effect, however, is

electronic and steric, which becomes more critical when considering biological activity.

Synthesis, Reactivity, and Experimental Logic
The most common synthesis of 3-Amino-4-methylbenzamide is a multi-step process that

highlights fundamental principles of organic chemistry. The choice of reaction sequence is not

arbitrary; it is dictated by the directing effects of the substituents on the aromatic ring.

Caption: General synthetic workflow for 3-Amino-4-methylbenzamide.

Causality Behind Experimental Choices:

The synthesis begins with p-toluamide (4-methylbenzamide). The methyl group is an ortho-,

para- director. The amide group is a meta- director. In electrophilic aromatic substitution like

nitration, the powerful activating and directing effect of the methyl group dominates, directing

the incoming nitro group to the position ortho to it (position 3). Attempting to aminate the ring

first and then add the methyl group would be far more complex and less efficient. The

subsequent reduction of the nitro group is a standard and high-yielding reaction that selectively

converts it to the desired amino group without affecting the amide or methyl functionalities.[10]

Experimental Protocol 1: Reduction of 4-Methyl-3-
nitrobenzamide
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This protocol describes a standard laboratory procedure for the final step in the synthesis of 3-
Amino-4-methylbenzamide.

Objective: To selectively reduce the nitro group of 4-Methyl-3-nitrobenzamide to an amino

group.

Materials:

4-Methyl-3-nitrobenzamide

Ethanol (or another suitable solvent)

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

Concentrated Hydrochloric Acid (HCl)

Sodium hydroxide (NaOH) solution

Reaction flask with reflux condenser

Stirring plate and magnetic stir bar

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Setup: In a round-bottom flask, suspend 4-Methyl-3-nitrobenzamide (1 equivalent) in

ethanol.

Reagent Addition: Add iron powder (approx. 3 equivalents) to the suspension. Heat the

mixture to a gentle reflux.

Reaction Initiation: Add concentrated HCl dropwise to the refluxing mixture. The reaction is

exothermic and the color of the mixture will change.

Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction's progress using

Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid

by adding a saturated NaOH solution until the pH is basic (pH ~8-9). This will precipitate iron

salts.

Isolation: Filter the mixture through a pad of celite to remove the iron salts. Wash the filter

cake with ethanol.

Purification: Combine the filtrate and washings. Remove the solvent under reduced

pressure. The resulting crude solid can be recrystallized from an appropriate solvent system

(e.g., water/ethanol) to yield pure 3-Amino-4-methylbenzamide.

Self-Validation: The success of the synthesis is validated by comparing the physicochemical

properties (melting point, NMR, IR spectra) of the product with literature values for 3-Amino-4-
methylbenzamide.[4] Purity can be confirmed by HPLC.

Biological Activity and Structure-Activity
Relationship (SAR)
Benzamides are privileged structures in drug discovery, known to interact with a variety of

targets.[11][12] A particularly important class of enzymes inhibited by benzamide derivatives is

the Poly(ADP-ribose) polymerase (PARP) family.[13][14]

PARP Inhibition Context:

PARP enzymes, especially PARP1 and PARP2, are critical for DNA single-strand break repair.

[15] Inhibiting these enzymes in cancers that already have deficiencies in other DNA repair

pathways (like those with BRCA mutations) leads to a synthetic lethality, killing the cancer cells

while sparing healthy ones.[15]

The very first PARP inhibitors discovered were nicotinamide analogs, such as 3-

Aminobenzamide.[15][16] These compounds act as competitive inhibitors by mimicking the

nicotinamide portion of the PARP substrate, NAD+, and occupying its binding site on the

enzyme.[15]

SAR Insights:
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The Amine is Critical: The amino group at the 3-position is crucial for activity. It forms key

hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme. Replacing it

with a nitro group, as in 4-Methyl-3-nitrobenzamide, would abolish this inhibitory activity due

to the loss of these hydrogen bond donors and the unfavorable electronic properties of the

nitro group.

Positional Isomerism Matters: Studies on related aminobenzamide series have shown that

the position of the amino group dramatically affects biological activity. For instance, in a

series of 2-aminobenzamide derivatives studied for analgesic effects, activity was strongly

correlated with lipophilicity, demonstrating that different isomers can have entirely different

pharmacological profiles.[17]

Role of the Methyl Group: The methyl group in 3-Amino-4-methylbenzamide, when

compared to 3-Aminobenzamide, adds steric bulk and alters the electronic properties of the

ring. This can have several effects:

Potency: It may increase or decrease binding affinity to the target enzyme. If the methyl

group fits into a hydrophobic pocket in the active site, it could enhance potency. If it

causes a steric clash, it will reduce potency.

Selectivity: It could introduce selectivity for different PARP isoforms or other enzymes.

Metabolism: It can influence the metabolic stability of the compound.

Experimental Protocol 2: General In Vitro PARP1
Inhibition Assay (Chemiluminescent)
This protocol outlines a common method to quantify the inhibitory potential of compounds like

3-Amino-4-methylbenzamide against PARP1.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound

against PARP1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a donor

substrate onto histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated

histone is then detected using a streptavidin-HRP conjugate and a chemiluminescent

substrate.
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Materials:

Recombinant human PARP1 enzyme

Activated DNA (to stimulate PARP1 activity)

Histone proteins (substrate)

PARP1 assay buffer

NAD+ and Biotinylated NAD+ mixture

Test compounds (e.g., 3-Amino-4-methylbenzamide) dissolved in DMSO

Streptavidin-HRP conjugate

Chemiluminescent HRP substrate

White 96-well assay plates

Luminometer

Procedure:

Plate Setup: Add PARP1 assay buffer to all wells of a 96-well plate.

Compound Addition: Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM) to

the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative

control) wells containing only DMSO vehicle.

Enzyme/Substrate Addition: Add a mixture of PARP1 enzyme, histone proteins, and

activated DNA to all wells except the negative control.

Initiation: Start the reaction by adding the NAD+/Biotinylated NAD+ mixture to all wells.

Incubate at room temperature for 60 minutes.

Detection: Add Streptavidin-HRP to the wells to bind to the biotinylated histones. Incubate for

60 minutes.
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Signal Generation: Wash the plate to remove unbound reagents. Add the chemiluminescent

substrate and immediately measure the light output using a luminometer.

Data Analysis: The luminescence signal is inversely proportional to PARP1 inhibition. Plot

the signal against the logarithm of the inhibitor concentration and fit the data to a four-

parameter logistic curve to calculate the IC₅₀ value.

Trustworthiness: This self-validating system includes positive and negative controls to ensure

the assay is performing correctly. The resulting IC₅₀ value provides robust, quantitative data for

comparing the potency of 3-Amino-4-methylbenzamide with its analogs.

Conclusion
The analysis of 3-Amino-4-methylbenzamide in comparison to its structural relatives provides

a clear and compelling demonstration of fundamental principles in medicinal chemistry. The

identity and position of substituents on the benzamide scaffold are not trivial details; they are

primary determinants of the compound's physicochemical nature and biological potential.

The amino group is a key driver of aqueous solubility and provides the critical hydrogen

bonding capability required for biological interactions, such as the inhibition of PARP

enzymes.

The methyl group fine-tunes the molecule's properties, influencing its lipophilicity, metabolic

stability, and steric fit within a biological target.

The transformation from a nitro precursor to an amino final product represents a deliberate

and essential chemical strategy to impart drug-like properties.

For researchers in drug discovery, these structure-activity relationships are not merely

academic. They form the logical basis for rational drug design, guiding the synthesis of novel

analogs with improved potency, selectivity, and pharmacokinetic profiles. Understanding the

"why" behind the structure of a simple molecule like 3-Amino-4-methylbenzamide provides

the foundational knowledge needed to develop the complex therapeutics of tomorrow.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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